molecular formula C18H14Cl2P2 B13756699 Dichloro-(2-diphenylphosphanylphenyl)phosphane CAS No. 223742-01-6

Dichloro-(2-diphenylphosphanylphenyl)phosphane

Cat. No.: B13756699
CAS No.: 223742-01-6
M. Wt: 363.2 g/mol
InChI Key: DRFRAADXHJYQNA-UHFFFAOYSA-N
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Description

Dichloro-(2-diphenylphosphanylphenyl)phosphane is a tertiary phosphine derivative characterized by a central phosphorus atom bonded to two chlorine atoms and a 2-diphenylphosphanylphenyl group. The diphenylphosphanylphenyl moiety enhances electron-donating capacity, while the chlorine substituents modulate reactivity and stability .

Properties

CAS No.

223742-01-6

Molecular Formula

C18H14Cl2P2

Molecular Weight

363.2 g/mol

IUPAC Name

dichloro-(2-diphenylphosphanylphenyl)phosphane

InChI

InChI=1S/C18H14Cl2P2/c19-22(20)18-14-8-7-13-17(18)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

DRFRAADXHJYQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-(2-diphenylphosphanylphenyl)phosphane can be synthesized through several methods. One common method involves the reaction of chlorophosphines with organometallic reagents. For example, the interaction of Grignard reagents with chlorophosphines can yield the desired product . Another method involves the Friedel-Crafts reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro-(2-diphenylphosphanylphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or oxygen.

    Reducing agents: Such as lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dichloro-(2-diphenylphosphanylphenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro-(2-diphenylphosphanylphenyl)phosphane involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

Comparison with Structurally Similar Organophosphorus Compounds

Dichloro(phenyl)phosphine (CAS 644-97-3)

Structural Similarities : Both compounds feature a phosphorus center bonded to chlorine atoms and aromatic groups. Dichloro(phenyl)phosphine has a simpler structure with a single phenyl group, whereas Dichloro-(2-diphenylphosphanylphenyl)phosphane incorporates a bulkier diphenylphosphanylphenyl ligand.
Reactivity : Dichloro(phenyl)phosphine is widely used as a precursor for synthesizing phosphine ligands and metal complexes. Its reactivity is dominated by the electron-withdrawing effect of chlorine, which contrasts with the electron-rich environment in this compound due to the additional diphenylphosphanyl group .
Applications : Dichloro(phenyl)phosphine is employed in the synthesis of flame retardants and agrochemicals, whereas the bulkier analog may offer advantages in asymmetric catalysis or stabilizing low-oxidation-state metal centers .

Triphenylphosphine (PPh₃)

Electronic Properties: Triphenylphosphine is a classic tertiary phosphine with strong σ-donor and moderate π-acceptor capabilities. Steric Effects: The diphenylphosphanylphenyl group introduces greater steric bulk compared to triphenylphosphine, which could hinder coordination to metals or influence selectivity in catalytic reactions .

Chloromethylthiophosphonic Dichloride (CAS 1983-27-3)

Functional Groups : This compound contains a sulfur atom and chloromethyl group, differing from this compound’s purely phosphorus-chlorine and aromatic bonding.
Reactivity : The thiophosphonyl group in chloromethylthiophosphonic dichloride enables nucleophilic substitution reactions, whereas the target compound’s aryl and chlorine substituents favor oxidative addition or ligand exchange in metal complexes .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Reference
This compound C₁₈H₁₅Cl₂P₂ Cl, diphenylphosphanylphenyl Catalysis, metal coordination
Dichloro(phenyl)phosphine C₆H₅Cl₂P Cl, phenyl Ligand synthesis, agrochemicals
Triphenylphosphine C₁₈H₁₅P Phenyl (x3) Catalysis, stabilizing metal centers
Chloromethylthiophosphonic dichloride CH₂Cl₃PS Cl, thiophosphonyl, chloromethyl Organic synthesis, intermediates

Research Findings and Functional Insights

  • Electronic Modulation : The diphenylphosphanylphenyl group in this compound enhances electron donation compared to dichloro(phenyl)phosphine, which may improve metal-ligand bond strength in catalytic systems .
  • Steric Influence : The compound’s bulkiness could impede undesired side reactions in catalysis, similar to how S-PHOS (a biphenylphosphine ligand) improves selectivity in cross-coupling reactions .
  • The chlorine substituents in this compound might influence bioavailability or target binding .

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